5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound that belongs to the class of substituted pyrazolo[1,5-a]pyrimidines. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and biological activity. The presence of both hydrazide and tetrahydropyrimidine functionalities contributes to its reactivity and interaction with biological targets.
The synthesis of 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves several key steps:
The synthetic route often employs methodologies such as catalytic hydrogenation and various coupling reactions to achieve the desired compound efficiently. For example, a common approach includes the use of Grignard reagents or transition metal-catalyzed reactions to facilitate ring formation .
The molecular structure of 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide features a fused ring system comprising a pyrazole and a pyrimidine moiety. The presence of a pentafluoroethyl substituent significantly influences its electronic properties and lipophilicity.
Key structural data include:
The reactivity of this compound can be attributed to the presence of multiple functional groups that allow it to participate in various chemical transformations. Common reactions include:
These reactions often require precise control over reaction conditions such as temperature, solvent choice, and catalyst selection to ensure high yields and selectivity .
The mechanism of action for 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide is primarily associated with its interaction with biological targets such as enzymes or receptors involved in various physiological processes.
Research indicates that compounds within this class may act as modulators for calcium receptors or other signaling pathways. This modulation can result in altered cellular responses that are beneficial in therapeutic contexts .
Relevant analyses include spectroscopic techniques (NMR, IR) for characterization and purity assessment .
The primary applications of 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide lie in medicinal chemistry:
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by fused pyrazole and pyrimidine rings that confer structural rigidity, planarity, and diverse hydrogen-bonding capabilities. Early derivatives like the anxiolytic zaleplon and sedative indiplon demonstrated the scaffold’s central nervous system (CNS) applicability, leveraging its favorable pharmacokinetic properties and biocompatibility [5] [7]. The subsequent development of dorsomorphin marked a pivotal shift toward kinase inhibition, revealing the scaffold’s capacity for selective adenosine monophosphate-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) pathway modulation [7].
Tetrahydropyrazolo[1,5-a]pyrimidines—where the pyrimidine ring is partially saturated—emerged as distinct pharmacological entities due to enhanced three-dimensionality and improved physicochemical profiles. Seminal work by Elnagdi and colleagues established synthetic routes to 2,3-disubstituted-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines, demonstrating their versatility as synthetic intermediates [9]. This paved the way for their exploration in diverse therapeutic areas:
Table 1: Evolution of Key Pyrazolo[1,5-a]Pyrimidine Derivatives in Drug Discovery
Generation | Representative Compound | Therapeutic Target | Key Structural Features |
---|---|---|---|
First | Zaleplon | GABA_A Receptor | 7-Ethynyl substitution |
First | Indiplon | GABA_A Receptor | 3-Pyridyl substitution |
Second | Dorsomorphin | AMPK/BMP | 3,4-Dihydroquinoline fusion |
Second | Compound 9a | Calcium-Sensing Receptor | 3-Adamantylcarboxamide |
Third | Presatovir | RSV Fusion Protein | 3-Carboxamide, 5,7-difluoro substitution |
Third | ER-001259851-000 | Axl Kinase | Tetrahydropyrido[3,4-d]pyrimidine core |
The structural plasticity of the tetrahydropyrazolo[1,5-a]pyrimidine core enables precise tailoring of steric, electronic, and solubility properties. Saturation of the pyrimidine ring reduces planar rigidity, often enhancing metabolic stability and membrane permeability—critical for targeting intracellular kinases [6]. The scaffold’s synthetic accessibility via condensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents further accelerated medicinal chemistry campaigns [7] [9].
Fluorine incorporation has become a cornerstone of rational drug design, with ~30% of pharmaceuticals containing fluorine atoms. The strategic deployment of pentafluoroethyl (–CF₂CF₃) groups exemplifies advanced fluorination strategies, offering distinct advantages over trifluoromethyl (–CF₃) or monofluoroalkyl groups:
In pyrazolo[1,5-a]pyrimidine chemistry, fluorinated substituents profoundly influence kinase affinity and selectivity. Studies on Pim-1 kinase inhibitors demonstrated that 7-trifluoromethyl derivatives (e.g., compound 9) achieved nanomolar inhibition (IC₅₀ = 27-45 nM) by enhancing hydrophobic interactions with the adenosine triphosphate (ATP) binding pocket [1]. Molecular modeling revealed that –CF₃ groups at position 7 form van der Waals contacts with Leu-44 and Glu-121 residues, while fluorine atoms engage in backbone dipole interactions [1].
Table 2: Impact of Fluorinated Substituents on Pyrazolo[1,5-a]Pyrimidine Bioactivity
Position | Fluorinated Group | Biological Target | Effect on Potency | Key Interactions |
---|---|---|---|---|
7 | –CF₃ | Pim-1 Kinase | IC₅₀ = 27-45 nM vs. μM for non-fluorinated | Hydrophobic pocket occupancy (Leu44) |
7 | –OCF₃ | Pim-1 Kinase | Reduced potency vs. –CF₃ | Steric clash with Asp128 |
5,7 | –F (difluoro) | RSV Fusion | EC₅₀ < 10 nM (Presatovir) | Halogen bonding with Leu193 |
7 | –CF₂CF₃ | TRK Kinases | Improved CNS penetration (Repotrectinib) | Enhanced passive diffusion |
The emergence of 7-(pentafluoroethyl) derivatives represents a deliberate escalation in fluorine’s strategic impact. In tropomyosin receptor kinase (TRK) inhibitors like repotrectinib, the pentafluoroethyl group confers superior blood-brain barrier penetration versus trifluoromethyl analogs—critical for treating neurotrophic receptor tyrosine kinase (NTRK)-fusion-positive CNS tumors [4]. Quantum mechanical analyses indicate that the –CF₂CF₃ group’s conformational flexibility enables optimal hydrophobic burial while maintaining low polar surface area, balancing permeability and solubility [4]. These properties position 7-(pentafluoroethyl)-tetrahydropyrazolo[1,5-a]pyrimidines as promising scaffolds for kinase-targeted oncology therapeutics.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0